REACTION_CXSMILES
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N#N.[CH3:3][C:4]([CH3:15])([CH3:14])[C:5]([NH:7][C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)=[O:6].NCCCCN.C([Li])CCC.[I:27]I.[NH4+].[Cl-]>C(OCC)(=O)C.C(OCC)C>[I:27][C:13]1[CH:12]=[CH:11][N:10]=[CH:9][C:8]=1[NH:7][C:5](=[O:6])[C:4]([CH3:15])([CH3:14])[CH3:3] |f:5.6|
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Name
|
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Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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N#N
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Name
|
|
Quantity
|
3 g
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Type
|
reactant
|
Smiles
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CC(C(=O)NC=1C=NC=CC1)(C)C
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Name
|
|
Quantity
|
6.08 mL
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Type
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reactant
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Smiles
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NCCCCN
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Name
|
|
Quantity
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67 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Name
|
|
Quantity
|
16.2 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
20 mL
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Type
|
reactant
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Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
40 mL
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Type
|
reactant
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Smiles
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[NH4+].[Cl-]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
-68 °C
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Type
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CUSTOM
|
Details
|
stir 2.5 h. at −68° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Equip a 250-mL round bottom flask with a magnetic a stirrer
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Type
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TEMPERATURE
|
Details
|
Cool
|
Type
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CUSTOM
|
Details
|
the reaction to −78° C
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Type
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TEMPERATURE
|
Details
|
Warm
|
Type
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CUSTOM
|
Details
|
the reaction to −13° C. over 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
CUSTOM
|
Details
|
the reaction to −78° C
|
Type
|
CUSTOM
|
Details
|
to the reaction via the addition funnel
|
Type
|
CUSTOM
|
Details
|
Quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
transfer into a separatory funnel
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Type
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EXTRACTION
|
Details
|
Extract
|
Type
|
WASH
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Details
|
Wash the organic layer with a saturated sodium thiosulfate solution (100 mL)
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Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
WASH
|
Details
|
Wash the organic phase with saturated aqueous sodium chloride
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Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
DRY_WITH_MATERIAL
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Details
|
Dry the organic phase over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
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CONCENTRATION
|
Details
|
Concentrate the product
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Type
|
CUSTOM
|
Details
|
via rotary evaporation
|
Type
|
WASH
|
Details
|
Chromatograph on silica (80 g) eluting with gradient of 100% DCM to 70% ethyl acetate/30% DCM
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Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=NC=C1)NC(C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 23.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |